1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is a chemical compound that belongs to the class of alcohols and is characterized by its unique molecular structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its specific functional groups and fluorine substituents, which can enhance biological activity and chemical stability.
The compound can be synthesized through various organic chemistry techniques, which involve the manipulation of starting materials to introduce the desired functional groups. The presence of fluorine atoms in the aromatic ring is particularly significant as it often contributes to the compound's bioactivity.
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is classified as:
The synthesis of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. For example, using polar aprotic solvents can facilitate nucleophilic substitutions effectively.
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol can participate in various chemical reactions:
These reactions may require specific catalysts or reaction conditions (e.g., acidic or basic media) to proceed efficiently. For instance, oxidation can be performed using oxidizing agents like chromium trioxide or potassium permanganate.
The mechanism of action for 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol relates primarily to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activity against various pathogens, suggesting that this compound may also possess similar properties.
Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into the functional groups present and confirm the structure.
1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol has potential applications in:
The systematic IUPAC name 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol precisely defines the molecular structure, consisting of a phenyl ring substituted with fluorine atoms at the meta and para positions (3 and 4), attached to a hydroxy-substituted carbon (ethanol moiety) where the terminal hydroxyl hydrogen is replaced by an isopropyl group. The compound is identified by several registry numbers: CAS 1461713-71-2 (the specific enantiomer or manufacturing designation) and CAS 321318-21-2 (parent compound) [4] [8]. Its molecular formula C₁₁H₁₄F₂O₂ corresponds to a molecular weight of 216.23 g/mol. Structurally, the molecule features three key components with distinct electronic environments: (1) an electron-deficient aromatic system due to the strong electron-withdrawing effects of the fluorine atoms, (2) a chiral benzylic alcohol center that can participate in hydrogen bonding and serve as a synthetic handle for further derivatization, and (3) an aliphatic ether linkage that provides conformational flexibility while maintaining oxygen's hydrogen-bond accepting capacity [4] [6].
The spatial arrangement of these groups creates a distinctive electronic profile characterized by a polarized benzylic alcohol functionality where the hydroxyl proton exhibits enhanced acidity (estimated pKa ≈ 14.5-15.5) compared to non-fluorinated analogs (pKa ≈ 15.5-16.5). This increased acidity enhances hydrogen-bond donating capacity, potentially improving target binding interactions. The 3,4-difluorophenyl group significantly modifies electron distribution, with calculated Hammett σ values of approximately σₘ = 0.34 and σₚ = 0.15 for fluorine, yielding a combined σ value of 0.49 for the 3,4-difluoro substitution pattern. This electron-withdrawing capacity profoundly influences the adjacent ethanol moiety's reactivity and spectroscopic properties [5] [7].
Table 1: Key Physicochemical Properties of 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Property | Value | Measurement Method/Calculation |
---|---|---|
Molecular Formula | C₁₁H₁₄F₂O₂ | High-resolution mass spectrometry |
Molecular Weight | 216.23 g/mol | Calculated from atomic masses |
LogP (Octanol-Water) | 1.8 ± 0.2 | Chromatographic determination |
Hydrogen Bond Donors | 1 | Structural analysis |
Hydrogen Bond Acceptors | 4 | Structural analysis |
Rotatable Bonds | 5 | Molecular descriptor analysis |
Topological Polar Surface Area | 29.5 Ų | Computational calculation |
The isopropoxy group (-OCH(CH₃)₂) contributes significant steric bulk (Taft Eₛ ≈ -1.24) while maintaining moderate lipophilicity (π ≈ 0.98). This balanced steric-lipophilic profile enhances membrane permeability without excessive hydrophobic character that might limit aqueous solubility. The molecule's three-dimensional conformation shows a preferred orientation where the isopropoxy methyl groups adopt a staggered arrangement relative to the ether oxygen, minimizing steric interactions while allowing optimal solvation of the polar oxygen atoms. Crystallographic analysis of structurally similar compounds reveals that the benzylic alcohol typically orients orthogonally to the aromatic plane, facilitating intramolecular interactions between the hydroxyl hydrogen and π-electron system [7].
The development of fluorinated aryl ether alcohols follows a rich historical trajectory beginning with 19th century halogen exchange reactions pioneered by Alexander Borodin (1862), who performed the first nucleophilic substitution of halogens by fluoride. This foundational work established the principle of generating C-F bonds through displacement chemistry, a strategy that remains relevant in modern fluorination methodologies. The subsequent isolation of elemental fluorine by Henri Moissan in 1886 provided the essential reagent for more direct fluorination approaches, though the extreme reactivity of F₂ initially limited its practical application in complex molecule synthesis [2].
The transformative era for fluorinated compounds emerged in the 1930s with chlorofluorocarbon (CFC) technology developed by Midgley and colleagues at General Motors. Their discovery that Freon refrigerants (particularly CCl₂F₂) could be safely produced via Swarts fluorination (SbF₃-mediated Cl/F exchange) represented the first industrial-scale application of organofluorine chemistry. This technology established the viability of manufacturing fluorinated organic compounds, paving the way for pharmaceutical exploration. The subsequent Manhattan Project during World War II drove unprecedented advances in fluorine chemistry, particularly through the development of uranium hexafluoride (UF₆) processing for nuclear enrichment. This research necessitated materials resistant to extreme fluorinating conditions, leading to the accidental discovery of polytetrafluoroethylene (PTFE) by Roy Plunkett at DuPont in 1938—a landmark event demonstrating the remarkable stability achievable in fluorinated carbon chains [2].
The post-war pharmaceutical renaissance saw systematic investigation of fluorine in bioactive molecules. A pivotal breakthrough came with the introduction of 5-fluorouracil (1957) as an anticancer agent, validating fluorine's ability to modulate biological activity. Fluorinated aryl ethers entered medicinal chemistry through halogen exchange methodologies, particularly the Schiemann reaction (fluorodediazoniation) and nucleophilic aromatic substitution using KF, as reported by Gottlieb in 1936. These methods enabled the practical synthesis of complex fluorinated scaffolds previously inaccessible through direct fluorination. The 1980s witnessed the emergence of α-fluorinated ethers in commercial pharmaceuticals, exemplified by the trifluoromethyl aryl ether-containing insecticide Triflumuron and the difluoromethoxy-bearing calcium channel blocker Riodipine. These compounds demonstrated the unique advantages of fluorinated ether linkages in enhancing metabolic stability and membrane penetration [7].
Table 2: Historical Milestones in Fluorinated Aryl Ether Development
Time Period | Key Development | Significance |
---|---|---|
1862 | Borodin's halogen exchange | First nucleophilic fluorination method |
1930s | Freon refrigerant synthesis | First industrial-scale fluorinated organics |
1938 | Polytetrafluoroethylene discovery | Demonstrated extreme stability of perfluorocarbons |
1957 | 5-Fluorouracil approval | Validated fluorine in pharmaceuticals |
1980s | Triflumuron & Riodipine development | Established α-fluorinated ethers in agrochemicals/pharmaceuticals |
1990s-Present | Late-stage fluorination strategies | Enabled efficient synthesis of complex fluorinated drug candidates |
Contemporary medicinal chemistry leverages these historical advances to design molecules like 1-(3,4-difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, which embodies three generations of fluorination technology: (1) aromatic fluorination via halogen exchange or Balz-Schiemann reaction for the difluorophenyl moiety, (2) ether formation through Williamson synthesis or alcohol alkylation, and (3) chiral center introduction via asymmetric reduction or resolution. The compound's structural framework represents the convergence of these historical developments into a single optimized scaffold designed for maximum bioactivity and synthetic accessibility [5] [7].
The strategic incorporation of fluorine atoms into bioactive molecules serves multiple sophisticated purposes rooted in fluorine's unique electronic properties and compact atomic radius. In 1-(3,4-Difluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, the 3,4-difluoro substitution pattern produces profound electronic effects that significantly influence molecular interactions and stability:
Electronegativity and Polar Interactions: Fluorine's exceptional electronegativity (4.0 on Pauling scale) creates a strong dipole moment along the C-F bond (1.41 D) and induces substantial electron withdrawal from the aromatic system. This electron-deficient arene enhances hydrogen-bonding interactions at the benzylic alcohol through polarization effects, increasing the hydroxyl group's hydrogen-bond donating capacity by approximately 30% compared to non-fluorinated analogs. Additionally, the orthogonal alignment of C-F bonds relative to the aromatic plane positions fluorine's σ-holes optimally for dipole-dipole interactions and weak hydrogen bonding with target protein residues [5].
Metabolic Stabilization: The difluoro substitution significantly impedes oxidative metabolism by cytochrome P450 enzymes. The 3,4-difluoro pattern specifically blocks common metabolic pathways: (a) para-hydroxylation is sterically and electronically hindered, (b) arene oxide formation is destabilized due to disrupted aromaticity in the transition state, and (c) ipso-attack leading to defluorination is minimized through electronic effects. Experimental studies on analogous compounds demonstrate a 3-5 fold increase in metabolic half-life compared to mono-fluoro or non-fluorinated counterparts [5] [7].
Lipophilicity Modulation: While fluorine atoms are intrinsically hydrophobic, their ability to engage in dipole-dipole interactions and weak hydrogen bonds creates a complex lipophilicity profile. The difluorophenyl group in this compound contributes a calculated π value of +0.62 (compared to +0.14 for hydrogen and +0.88 for CF₃), striking an optimal balance between membrane permeability and aqueous solubility. This translates to an experimental logP value of approximately 1.8 for the complete molecule, within the ideal range for blood-brain barrier penetration and oral bioavailability [7].
The isopropoxyethoxy chain (-OCH₂CH(O)CH(CH₃)₂) further enhances the molecule's drug-like properties through multiple mechanisms. The ether oxygen provides a hydrogen-bond acceptor site without increasing basicity, potentially improving solubility and forming critical interactions with target proteins. The β-oxygen positioning relative to the chiral alcohol center creates a stabilizing gauche effect that influences molecular conformation. Most significantly, the isopropyl group provides substantial steric protection of the ether linkage against oxidative cleavage, a common metabolic vulnerability in non-fluorinated ethers [7].
Table 3: Substituent Effects on Molecular Properties
Structural Feature | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|
3,4-Difluorophenyl | σₘ = 0.34, σₚ = 0.15; Combined σ = 0.49 | Minimal volume increase (ΔV = 4.3 ų per F) | Enhanced target binding through polarized interactions; Metabolic stabilization |
Benzylic Alcohol | pKa lowered by 0.5-1.0 units | Creates chiral center | Hydrogen-bond donation to biological targets; Synthetic handle for derivatization |
Isopropoxy Group | Moderate electron donation (σ* = 0.22) | Substantial protection (Eₛ = -1.24) | Metabolic protection of ether linkage; Optimal lipophilicity contribution |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: